(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate
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Overview
Description
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is an organic compound with a unique structure that includes two (2Z)-2-methylbut-2-enoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate typically involves the esterification of (2Z)-2-methylbut-2-enoic acid with (2Z)-2-methylbut-2-enoyl chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A catalyst like pyridine or triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in fatty acid synthesis, leading to a decrease in lipid production. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-Methylbut-2-enoyl chloride
- (2Z)-2-Methylbut-2-enoic acid
- (2Z)-2-Methylbut-2-enoyl (2E)-2-methylbut-2-enoate
Uniqueness
(2Z)-2-Methylbut-2-enoyl (2Z)-2-methylbut-2-enoate is unique due to its dual (2Z)-2-methylbut-2-enoyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for its use in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
2-methylbut-2-enoyl 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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